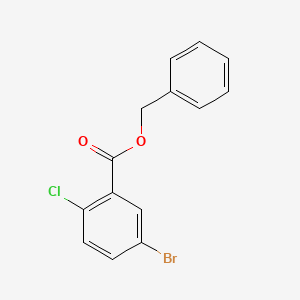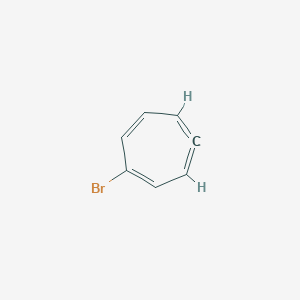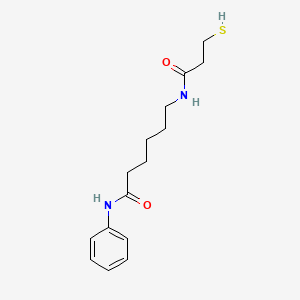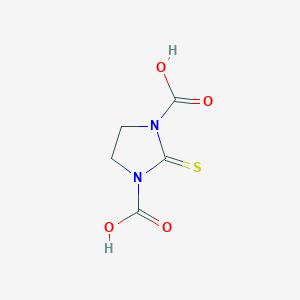![molecular formula C17H32O4 B14222612 2-[(11-Hydroxyundecyl)oxy]ethyl 2-methylprop-2-enoate CAS No. 823806-00-4](/img/structure/B14222612.png)
2-[(11-Hydroxyundecyl)oxy]ethyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(11-Hydroxyundecyl)oxy]ethyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C15H28O3. It is an ester derived from 2-methylprop-2-enoic acid and 11-hydroxyundecanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(11-Hydroxyundecyl)oxy]ethyl 2-methylprop-2-enoate typically involves the esterification of 11-hydroxyundecanol with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(11-Hydroxyundecyl)oxy]ethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(11-Hydroxyundecyl)oxy]ethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of coatings, adhesives, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-[(11-Hydroxyundecyl)oxy]ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 11-hydroxyundecanol, which can then interact with biological targets. The hydroxyl group can form hydrogen bonds with proteins and other biomolecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester: Similar in structure but lacks the long hydrocarbon chain.
11-Hydroxyundecyl 2-methylprop-2-enoate: Similar but with variations in the ester group.
Uniqueness
2-[(11-Hydroxyundecyl)oxy]ethyl 2-methylprop-2-enoate is unique due to its combination of a long hydrocarbon chain and an ester group, which imparts specific properties such as hydrophobicity and reactivity. This makes it suitable for applications requiring both hydrophobic interactions and chemical reactivity.
Eigenschaften
CAS-Nummer |
823806-00-4 |
|---|---|
Molekularformel |
C17H32O4 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
2-(11-hydroxyundecoxy)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C17H32O4/c1-16(2)17(19)21-15-14-20-13-11-9-7-5-3-4-6-8-10-12-18/h18H,1,3-15H2,2H3 |
InChI-Schlüssel |
HLKKTHGLYHZVLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCOCCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-2-(2-methylprop-1-en-1-yl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14222530.png)
![Ethyl (spiro[2.5]octan-1-yl)acetate](/img/structure/B14222534.png)

![N-{[(4S)-2,2,4-Trimethyl-5-oxoimidazolidin-1-yl]acetyl}-L-valine](/img/structure/B14222549.png)
![(1,3-Dihydroxyacridin-9-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14222557.png)
![1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14222562.png)

![N-[(2H-Benzimidazol-2-ylidene)methyl]-3,5-dichloroaniline](/img/structure/B14222564.png)
![2,3,6-Triphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14222571.png)

![2-({2-[(3-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14222583.png)


![N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine](/img/structure/B14222599.png)
